

# Deltasonamide 1 TFA: A Technical Guide to Purity and Chemical Properties

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## Compound of Interest

Compound Name: Deltasonamide 1 TFA

Cat. No.: B12400071

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## Introduction

Deltasonamide 1 trifluoroacetate (TFA) is a potent and selective inhibitor of the phosphodiesterase delta (PDE $\delta$ )-KRas interaction. By disrupting the localization of oncogenic KRas to the plasma membrane, Deltasonamide 1 has emerged as a significant tool in cancer research, particularly in the study of KRas-driven malignancies. This technical guide provides an in-depth overview of the purity and chemical properties of **Deltasonamide 1 TFA**, offering crucial data and methodologies for its effective use in a research and development setting.

## Chemical Properties

**Deltasonamide 1 TFA** is a complex small molecule with the chemical properties summarized in the table below. These properties are essential for its handling, formulation, and analytical characterization.

Property	Value	Source
CAS Number	2235358-73-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>32</sub> H <sub>40</sub> ClF <sub>3</sub> N <sub>6</sub> O <sub>6</sub> S <sub>2</sub>	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	761.27 g/mol	
IUPAC Name	4-N-[(4-chlorophenyl)methyl]-4-N-cyclopentyl-1-N-[[2-(methylamino)pyrimidin-4-yl]methyl]-1-N-(piperidin-4-ylmethyl)benzene-1,4-disulfonamide;2,2,2-trifluoroacetic acid	
Solubility	Soluble in H <sub>2</sub> O at 200 mg/mL (262.72 mM) with ultrasonic assistance.	
Storage	Store at 4°C, protected from moisture. Stock solutions can be stored at -20°C for several months.	
Appearance	Solid	

## Purity and Impurity Profile

The purity of **Deltasonamide 1 TFA** is a critical parameter for ensuring the reliability and reproducibility of experimental results. Commercially available batches typically exhibit high purity, as detailed in the following table.

Purity Level	Analytical Method	Source
>99.00%	HPLC, HNMR	
99.70%	Not specified	
Usually 95%	Not specified	

Note: Purity can vary between batches and suppliers. It is crucial to obtain a certificate of analysis (CoA) for each specific lot.

## Experimental Protocols

Detailed experimental protocols are vital for the accurate assessment of the purity and chemical properties of **Deltasonamide 1 TFA**. While specific, validated methods for this compound are not publicly available, the following sections describe representative protocols for the key analytical techniques mentioned in supplier documentation.

### High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of small molecules like **Deltasonamide 1 TFA**. A typical reversed-phase HPLC (RP-HPLC) method would be employed.

**Principle:** The sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

Example Protocol:

- Column: C18, 2.1 x 50 mm, 1.8  $\mu$ m particle size.
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
- Gradient: 5% to 95% B over 10 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Detection: UV at 254 nm.

- Injection Volume: 5  $\mu$ L.
- Sample Preparation: Dissolve **Deltasonamide 1 TFA** in a 1:1 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

$^1\text{H}$  NMR spectroscopy is used to confirm the chemical structure of **Deltasonamide 1 TFA** by analyzing the magnetic properties of its atomic nuclei.

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the hydrogen nuclei is detected and plotted as a spectrum, where the position (chemical shift), multiplicity, and integration of the signals provide information about the molecular structure.

Example Protocol:

- Instrument: 400 MHz NMR Spectrometer.
- Solvent: Deuterated Dimethyl Sulfoxide ( $\text{DMSO-d}_6$ ).
- Sample Concentration: 5-10 mg/mL.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Acquisition Parameters: Standard  $^1\text{H}$  acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.

## Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is employed to determine the molecular weight of **Deltasonamide 1 TFA** and to provide further structural information.

Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ). The resulting mass spectrum shows the relative abundance of ions at

different m/z values.

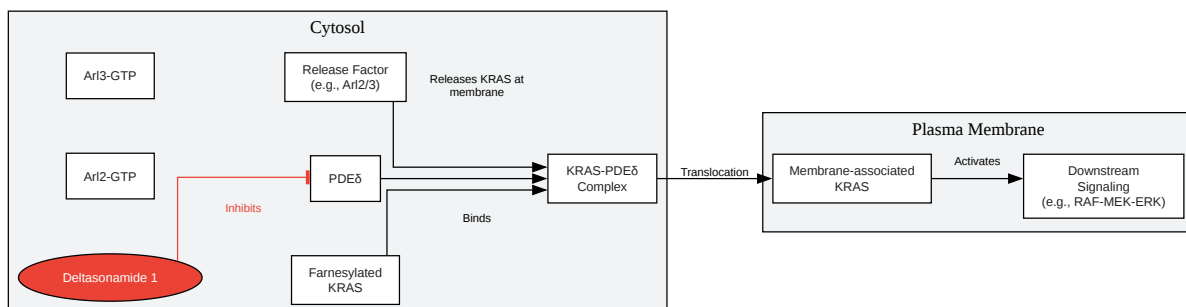
#### Example Protocol:

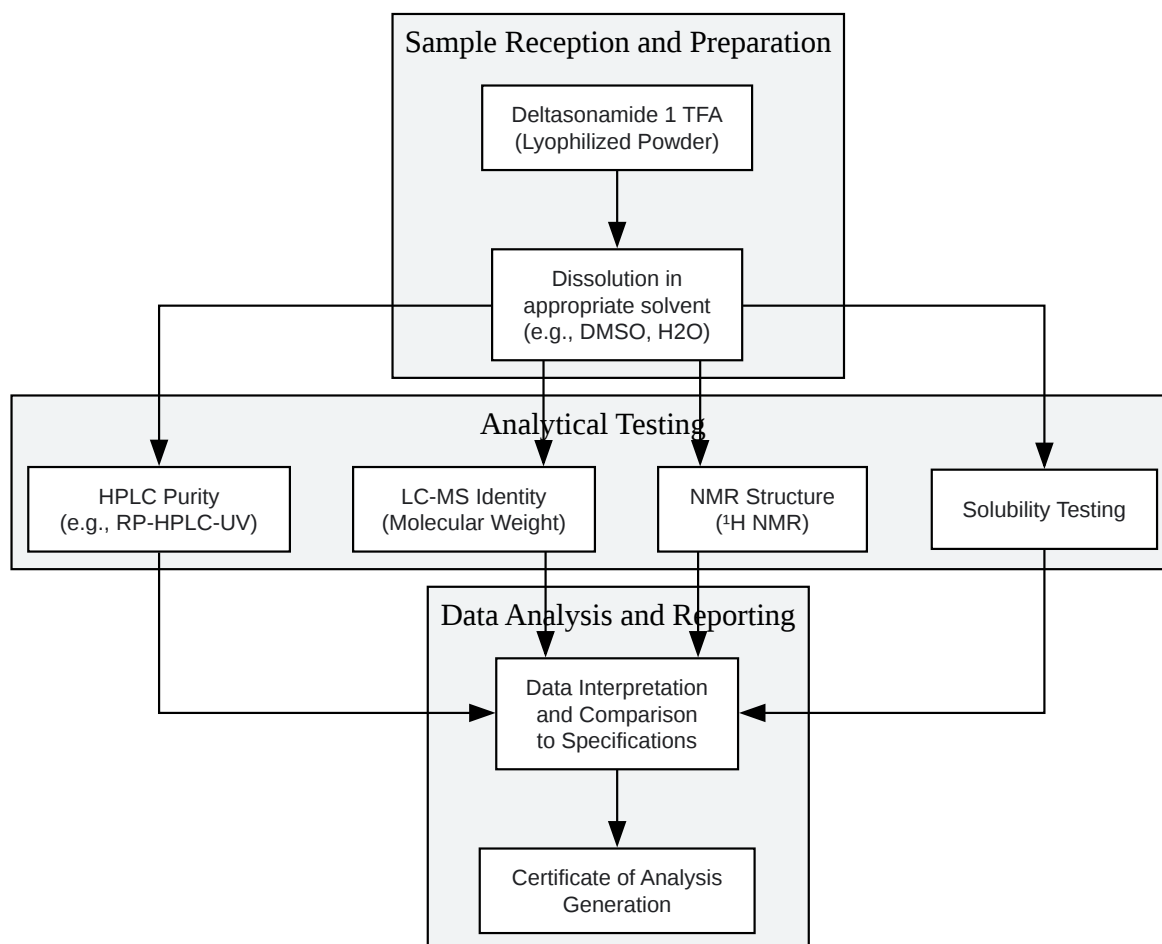
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
- Sample Infusion: The sample, prepared for HPLC analysis, can be directly infused into the mass spectrometer or analyzed via LC-MS.
- Data Analysis: The molecular ion peak corresponding to the protonated molecule  $[M+H]^+$  should be observed at an m/z value consistent with the calculated molecular weight of the free base ( $C_{30}H_{39}ClN_6O_4S_2$ ).

## Signaling Pathway and Experimental Workflows

### PDE $\delta$ -KRas Signaling Pathway

**Deltasonamide 1 TFA** inhibits the interaction between PDE $\delta$  and farnesylated KRas, thereby preventing the transport of KRas to the plasma membrane where it initiates downstream signaling cascades.





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